Amotriphene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
5585-64-8 |
|---|---|
Molecular Formula |
C26H29NO3 |
Molecular Weight |
403.5 g/mol |
IUPAC Name |
2,3,3-tris(4-methoxyphenyl)-N,N-dimethylprop-2-en-1-amine |
InChI |
InChI=1S/C26H29NO3/c1-27(2)18-25(19-6-12-22(28-3)13-7-19)26(20-8-14-23(29-4)15-9-20)21-10-16-24(30-5)17-11-21/h6-17H,18H2,1-5H3 |
InChI Key |
FRQGJOFRWIILCX-UHFFFAOYSA-N |
SMILES |
CN(C)CC(=C(C1=CC=C(C=C1)OC)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC |
Canonical SMILES |
CN(C)CC(=C(C1=CC=C(C=C1)OC)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC |
Appearance |
Solid powder |
Other CAS No. |
5585-64-8 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Aminoxytriphene; Amotriphene |
Origin of Product |
United States |
Synthetic and Structural Investigations of Amotriphene and Its Derivatives
Established Synthetic Pathways for Amotriphene
The synthesis of this compound, chemically known as 2,3,3-tris(4-methoxyphenyl)-N,N-dimethylprop-2-en-1-amine, is detailed in patents granted to Sterling Drug Inc. in the early 1960s. The core of the synthesis involves the construction of the triphenylethylene (B188826) scaffold followed by the introduction of the dimethylamino group.
While the specific patent literature provides the definitive routes, the general synthetic strategy for compounds of this type often involves key reactions such as Grignard reactions to couple aryl groups, followed by dehydration to form the alkene backbone. Subsequent functional group manipulation, such as halogenation followed by nucleophilic substitution with dimethylamine, would lead to the final this compound structure. The starting materials would typically be substituted benzophenones or related phenyl-ethanone precursors.
Structural Basis of this compound's Biological Potential
The pharmacological effects of this compound as a vasodilator and antiarrhythmic agent are intrinsically linked to its unique three-dimensional structure and the specific functional groups it possesses. nih.govphysio-pedia.com
Structural Motifs and Functional Groups in this compound
This compound's molecular architecture is characterized by several key features that are crucial for its biological function.
| Structural Motif/Functional Group | Description |
| Triphenylethylene Core | A bulky, hydrophobic scaffold consisting of three phenyl rings attached to an ethylene (B1197577) backbone. This core structure is similar to other pharmacologically active compounds, such as the non-steroidal synthetic estrogen, chlorotrianisene. nih.gov |
| p-Methoxyphenyl Groups | Each of the three phenyl rings is substituted at the para-position with a methoxy (B1213986) (-OCH3) group. These groups are electron-donating and increase the lipophilicity of the molecule, potentially influencing its absorption, distribution, and interaction with biological targets. |
| Dimethylamino Group | A tertiary amine (-N(CH3)2) attached to the propenyl chain. This group is basic and can be protonated at physiological pH, which is often critical for receptor binding and solubility. |
| Allylamine (B125299) Substructure | The combination of the propenyl chain and the terminal amine forms a flexible allylamine moiety, allowing for specific spatial orientations of the functional groups. |
Influence of Molecular Structure on Biochemical Interactions
The specific arrangement of this compound's structural motifs dictates how it interacts with biological systems at a molecular level. As a vasodilator, its mechanism likely involves interaction with components of the vascular smooth muscle signaling pathways. physio-pedia.comnih.gov
The large, sterically demanding triphenylethylene core likely contributes to binding affinity and selectivity through van der Waals and hydrophobic interactions within a specific binding pocket of a target receptor or enzyme. The three p-methoxyphenyl groups enhance these hydrophobic interactions and can also participate in dipole-dipole interactions.
The tertiary amine is a critical functional group. In the physiological environment, it is likely to be protonated, forming a cation. This positive charge is often essential for forming a strong ionic bond or key hydrogen bond with a negatively charged amino acid residue (e.g., aspartate or glutamate) in the binding site of its biological target, such as an adrenergic receptor. nih.gov This type of interaction is a common feature for many drugs that target cardiovascular receptors. The flexibility of the propenyl chain allows the charged amine to position itself optimally for this electrostatic interaction, anchoring the molecule to its target and initiating the signaling cascade that leads to vasodilation.
Research into this compound Derivatives
Despite the clear structural features of this compound that suggest potential for modification, the publicly available scientific literature is limited regarding extensive research into its derivatives.
Design and Synthesis of this compound Analogs
Dedicated programs on the rational design and synthesis of this compound analogs are not widely reported in peer-reviewed journals. Research on related structures often focuses on broad classes of compounds like triphenylethylenes or other vasodilators, rather than specific structural analogs of this compound itself. The chemical synthesis of analogs would likely follow similar pathways to the parent compound, utilizing different substituted phenyl precursors to investigate the effect of modifying the methoxy groups, or employing different amines to alter the basicity and steric bulk of the side chain.
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Comprehensive Structure-Activity Relationship (SAR) studies for this compound derivatives are not readily found in the public domain. Such studies would systematically modify parts of the this compound molecule and assess the resulting changes in biological activity. An SAR campaign would typically investigate questions such as:
The importance of the number and position of the methoxy groups on the phenyl rings.
The effect of replacing methoxy groups with other substituents (e.g., hydroxyl, halogen, or alkyl groups).
The role of the tertiary amine by synthesizing primary, secondary, or quaternary amine analogs.
The impact of altering the length and flexibility of the linker between the triphenyl scaffold and the amine.
Without such published studies, a detailed SAR table cannot be constructed. The lack of this information may be due to the compound's age, with research being conducted prior to the advent of modern medicinal chemistry and digital publication archives, or the results may remain proprietary.
Molecular and Cellular Mechanisms of Amotriphene Action
Modulation of Cellular Ion Channels
The electrophysiological effects of Amotriphene are, in part, attributable to its modulation of cellular ion channels, particularly those within the cardiovascular system. While comprehensive data remains the subject of ongoing research, preliminary findings suggest a distinct interaction profile with cardiac ion channels.
Electrophysiological Modulatory Effects
Early clinical observations have classified this compound as having antiarrhythmic properties. However, detailed electrophysiological studies elucidating the specific modulatory effects on action potential duration, conduction velocity, and refractory periods in cardiac tissues are not extensively documented in publicly available literature. Further investigation is required to delineate the precise nature of its effects on cardiac electrophysiology.
Interactions with Specific Biological Targets
Beyond its putative effects on ion channels, the pharmacological profile of this compound is shaped by its interactions with a range of other biological molecules, including receptors and enzymes, which in turn modulate critical cellular signaling pathways.
Receptor Binding Affinities (e.g., Adrenergic Receptors)
Interactive Data Table: this compound Adrenergic Receptor Binding Affinities
| Receptor Subtype | Binding Affinity (Kᵢ/Kd) |
| α₁ | Data not available |
| α₂ | Data not available |
| β₁ | Data not available |
| β₂ | Data not available |
Enzymatic Modulation (e.g., Phosphodiesterase Inhibition)
The potential for this compound to act as a phosphodiesterase (PDE) inhibitor, a mechanism common to many vasodilators, has been considered. However, specific inhibitory concentrations (IC₅₀ values) against various PDE isoforms have not been reported. Characterizing its PDE inhibition profile would provide significant insight into its mechanism of vasodilation.
Interactive Data Table: this compound Phosphodiesterase Inhibition
| PDE Isoform | IC₅₀ |
| PDE1 | Data not available |
| PDE2 | Data not available |
| PDE3 | Data not available |
| PDE4 | Data not available |
| PDE5 | Data not available |
Cellular Signaling Pathway Interventions (e.g., ERK1/2 Pathway, Calcium Signaling)
The downstream effects of this compound on intracellular signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway involving ERK1/2, and its influence on calcium signaling, are yet to be elucidated. Research in these areas would be critical to understanding the full scope of its cellular effects, from gene expression to cellular proliferation and contraction.
Broader Biological Process Modulation
Structurally analogous triphenylethylene (B188826) derivatives have demonstrated notable antioxidant properties, primarily through the inhibition of lipid peroxidation. This protective mechanism is crucial in preventing cellular damage caused by oxidative stress.
Inhibition of Lipid Peroxidation: Research on toremifene, a compound structurally similar to this compound, has shown it to be an effective membrane antioxidant nih.gov. In a study utilizing an ascorbate/ADP-FeCl3 initiated system, toremifene demonstrated an IC50 value of 18 microM for inhibiting the formation of thiobarbituric acid-reactive material, a marker of lipid peroxidation. This potency is comparable to that of tamoxifen (IC50 = 26 microM) and the well-known antioxidant alpha-tocopherol (IC50 = 43 microM) nih.gov. Another derivative, 4-hydroxytoremifene, exhibited even greater antioxidant activity with an IC50 of 8 microM nih.gov.
In a different assay system where peroxidation was initiated by t-butylhydroperoxide, 4-hydroxytoremifene was found to be a highly potent antioxidant, with an IC50 of 0.18 microM, surpassing the efficacy of both alpha-tocopherol (IC50 = 2.0 microM) and butylated hydroxyanisole (IC50 = 1.1 microM) nih.gov. These findings suggest that this compound, due to its structural similarities, may also possess the ability to protect cell membranes from lipid peroxidation.
Radical Scavenging Activity: The antioxidant action of toremifene does not appear to be primarily mediated by the direct scavenging of free radicals. Studies have indicated that toremifene exhibits some superoxide anion scavenging activity but lacks peroxyl radical scavenging capabilities nih.gov. This suggests that the antioxidant effects of triphenylethylene compounds may be more complex than simple radical quenching and could involve interactions with the lipid membrane to prevent the propagation of lipid peroxidation chain reactions. The phenolic hydroxyl group present in the metabolites of some of these compounds is thought to contribute to their antioxidant activity through a hydrogen atom transfer (HAT) mechanism, which is stabilized by resonance across the aromatic rings mdpi.com.
Interactive Data Table: Antioxidant Activity of Triphenylethylene Derivatives
| Compound | Assay System | IC50 Value (microM) | Reference |
| Toremifene | Ascorbate/ADP-FeCl3 | 18 | nih.gov |
| Tamoxifen | Ascorbate/ADP-FeCl3 | 26 | nih.gov |
| Alpha-tocopherol | Ascorbate/ADP-FeCl3 | 43 | nih.gov |
| 4-hydroxytoremifene | Ascorbate/ADP-FeCl3 | 8 | nih.gov |
| 4-hydroxytoremifene | t-butylhydroperoxide | 0.18 | nih.gov |
| Alpha-tocopherol | t-butylhydroperoxide | 2.0 | nih.gov |
| Butylated hydroxyanisole | t-butylhydroperoxide | 1.1 | nih.gov |
Potential Anti-inflammatory Activities (Inferred from Structurally Similar Compounds)
The structural resemblance of this compound to other triphenylethylene derivatives suggests it may possess anti-inflammatory properties through the modulation of key signaling pathways and the production of inflammatory mediators.
Modulation of Inflammatory Signaling Pathways: Phenolic compounds, which share structural motifs with this compound, are known to modulate a variety of inflammation-associated signaling pathways. These include the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways nih.gov. The NF-κB pathway is a critical regulator of the inflammatory response, and its inhibition can lead to a reduction in the expression of pro-inflammatory genes. Studies on psoralen derivatives, for example, have shown that they can suppress the lipopolysaccharide (LPS)-stimulated phosphorylation of the inhibitor of κBα (IκBα), p38 MAPK, and c-Jun N-terminal kinase (JNK), leading to reduced inflammation nih.gov. Given that tamoxifen resistance in some cancer cells is associated with high Akt activity and subsequent NF-κB activation, it is plausible that this compound could influence this pathway nih.gov.
Inhibition of Pro-inflammatory Mediators: The anti-inflammatory effects of structurally similar compounds are also attributed to their ability to inhibit the production of various pro-inflammatory mediators. For instance, certain psoralen derivatives have been shown to significantly inhibit the production of prostaglandin E2 (PGE2) and pro-inflammatory cytokines such as interleukin-6 (IL-6) and interleukin-1β (IL-1β) in LPS-stimulated macrophages nih.gov. This is achieved, in part, by decreasing the protein levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) nih.gov. The ability of various phytochemicals to interfere with the Toll-like receptor 4 (TLR4) signaling pathway, which is a key initiator of the inflammatory cascade, further supports the potential for this compound to exert anti-inflammatory effects mdpi.com.
Based on the neurological effects observed with other SERMs, this compound may influence brain function through neuroprotective mechanisms and modulation of neurotransmitter systems.
Neuroprotective Mechanisms: SERMs have been shown to exert neuroprotective effects through various mechanisms. Phytoestrogens, for instance, are believed to offer neuroprotection through both their antioxidant properties and their interaction with estrogen receptors mdpi.com. A key mechanism of neuroprotection is the activation of the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway. This pathway is involved in promoting cell survival and has been implicated in the neuroprotective effects of various compounds mdpi.commdpi.comnih.gov. The activation of PI3K/Akt signaling can lead to the inhibition of apoptotic pathways and the promotion of neuronal survival.
Modulation of Neurotransmitter Systems: Estrogen signaling, which can be modulated by SERMs, has a significant impact on major neurotransmitter systems, including the dopaminergic, serotonergic, and glutamatergic systems mdpi.com. These systems are crucial for cognition, mood, and behavior. By interacting with estrogen receptors in the brain, SERMs can regulate the expression of neurotransmitter receptors and influence neurotransmission mdpi.com. This modulation can contribute to the observed effects of SERMs on cognitive function and mood. Furthermore, the anti-inflammatory properties of these compounds, such as the downregulation of neuronal apoptosis mediated by activated microglia, may also contribute to their neuroprotective effects mdpi.com.
Preclinical Pharmacological and Biological Activity of Amotriphene in Non Human Systems
In Vitro Pharmacological Characterization
In vitro studies are fundamental in early drug discovery to elucidate a compound's mechanism of action and potential for therapeutic efficacy at the cellular and molecular level. nih.govalfacytology.com These experiments provide a controlled environment to study specific biological interactions without the complexities of a whole organism. alfacytology.com For a compound like Amotriphene, which belongs to the triphenylethylene (B188826) class of anti-estrogens, in vitro characterization focuses on its effects on cancer cell lines, its interaction with specific cellular receptors, its potential to modulate enzyme activity, and its profile for interacting with other drugs. nih.govnih.gov
Cell Culture Models for Efficacy Evaluation
The evaluation of a compound's efficacy often begins with cell-based assays using established cell lines, which serve as crucial preclinical models. nih.govmdpi.com For anti-estrogenic compounds, human breast cancer cell lines that express the estrogen receptor (ER), such as the MCF-7 cell line, are standard models. nih.govnih.gov These models are used to assess a compound's ability to inhibit cell proliferation and to study the molecular mechanisms underlying its anti-cancer effects. nih.govresearchgate.net The growth of MCF-7 cells is typically stimulated by estrogen, and a compound's anti-estrogenic activity can be quantified by its ability to inhibit this growth. nih.gov
While these models are widely used for evaluating compounds in the same chemical class as this compound, such as Tamoxifen and Raloxifene, specific data from studies using cell culture models to evaluate the efficacy of this compound itself are not prominently available in the reviewed literature. nih.govmdpi.com The standard approach would involve treating ER-positive cancer cell lines with this compound to determine key parameters like the half-maximal inhibitory concentration (IC50), which measures the drug's potency. nih.gov
Receptor Binding Assays in Cellular Systems
Receptor binding assays are critical for determining the affinity of a compound for its molecular target. nih.gov For anti-estrogens, these assays measure how strongly the compound binds to estrogen receptors (ERs), which are often located in the cell nucleus or cytoplasm. nih.govnih.gov The primary mechanism for many anti-estrogens involves competing with the natural ligand, estradiol (B170435), for binding to the ER. nih.govnih.gov
This compound has been specifically evaluated in competitive binding assays using rat uterine tissue, which is rich in estrogen receptors. In these in vitro systems, the compound's ability to displace radio-labeled estradiol from its receptor is measured. Research has shown that this compound (also referred to by its code M. & B. 10,766) demonstrates a notable affinity for the estrogen receptor. Its binding affinity relative to estradiol (assigned a value of 100) is significant, indicating its potential as an estrogen antagonist.
Data derived from studies on estrogen receptor binding in rat uterus preparations. scispace.com
These assays confirm that this compound interacts directly with the estrogen receptor, providing a molecular basis for its anti-estrogenic effects observed in whole-animal studies. scispace.com The differential binding affinities among various estrogenic and anti-estrogenic compounds help to explain their varying biological activities. nih.govnih.gov
Enzyme Activity Modulation Studies in Vitro
In vitro enzyme assays are used to determine if a compound can inhibit or activate specific enzymes, which can be a primary therapeutic mechanism or a source of drug interactions. nih.govnih.govresearchgate.net A common focus is on cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. xenotech.com Inhibition of these enzymes can lead to altered pharmacokinetics of co-administered drugs. nih.gov
The actions of many drugs involve the inhibition of enzymes. nih.govresearchgate.net For instance, inhibitors of monoamine oxidases (MAO) and cholinesterases are used for various pharmacological purposes. nih.govresearchgate.net The potency of an inhibitor is often assessed by its IC50 value, which represents the concentration required to achieve 50% inhibition. nih.gov However, specific studies detailing the direct modulation of enzyme activity by this compound were not identified in the reviewed scientific literature. Such studies would typically involve incubating the compound with isolated enzymes or cellular fractions like human liver microsomes to measure any change in enzymatic activity. nih.govyoutube.com
In Vitro Drug-Drug Interaction Profiling
Evaluating the potential for drug-drug interactions (DDIs) is a critical component of preclinical safety assessment, with regulatory agencies providing guidance on conducting these studies. europa.eufda.gov In vitro methods are the first step in this process and primarily focus on a compound's potential to act as an inhibitor or an inducer of major drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) family. nih.govbioivt.comregulations.gov
These studies typically use human liver microsomes or primary hepatocytes, which contain a full complement of metabolic enzymes. bioivt.comregulations.govfrontiersin.org By exposing these systems to a test compound, researchers can determine if it inhibits the metabolism of specific CYP probe substrates or induces the expression of CYP enzymes. nih.govnih.gov This information is used to predict whether the compound is likely to alter the plasma concentrations of other drugs in a clinical setting. nih.gov Despite the importance of this characterization, specific in vitro DDI profiling data for this compound are not available in the surveyed literature.
In Vivo Preclinical Investigations (Non-Human Animal Models)nih.govfrontiersin.orgyoutube.comuu.nlnih.gov
In vivo studies in non-human animal models are essential for understanding a compound's effects within a complex, living biological system. frontiersin.orgyoutube.com These investigations provide crucial information on efficacy and the integrated physiological response that cannot be replicated in vitro. frontiersin.org
Model Systems for Evaluating this compound Effects
For compounds with anti-estrogenic properties, several well-established non-human animal models are used to evaluate biological activity. The primary models for a compound like this compound include the uterotrophic assay and mammary tumor models in rodents, particularly rats. nih.govnih.gov
Uterotrophic Assay: This is a standard in vivo screening test for estrogenic and anti-estrogenic activity. nih.govnih.gov It is typically conducted in immature or ovariectomized female rats. An increase in uterine weight (uterotrophic effect) following administration of a substance indicates estrogenic activity. nih.gov Conversely, the ability of a compound to inhibit the uterine growth induced by a known estrogen, like ethynyl (B1212043) estradiol, demonstrates anti-estrogenic activity. nih.gov this compound has been shown to possess anti-uterotrophic activity in rats, confirming its anti-estrogenic effects in vivo.
Chemically-Induced Mammary Carcinoma Models: To evaluate anti-tumor efficacy, rodent models of breast cancer are frequently used. nih.govratfanclub.org A common model involves the administration of a chemical carcinogen, such as N-nitrosomethylurea (NMU), to female rats, which leads to the development of estrogen-dependent mammary tumors. researchgate.net These models are valuable for testing the ability of anti-estrogenic agents like Tamoxifen and other triphenylethylene derivatives to inhibit tumor growth or prevent tumor formation. ratfanclub.orgresearchgate.netmdpi.com While this is a standard model for its class, specific efficacy data for this compound in the NMU-rat model is not detailed in the reviewed literature.
Pharmacokinetic and Metabolic Fate Studies in Non-Human Organisms
Detailed preclinical studies on the pharmacokinetic and metabolic fate of this compound in non-human organisms are not extensively documented in publicly accessible literature. The primary research on this compound dates back to the late 1950s and early 1960s, a period when the methodologies for comprehensive absorption, distribution, biotransformation, and excretion (ADME) studies were not as advanced or standardized as they are today. Consequently, specific data for the following subsections are not available.
Absorption Dynamics in Animal Models
Information regarding the absorption dynamics of this compound in animal models is not available in the reviewed scientific literature.
Distribution Patterns in Animal Tissues
Data on the specific distribution patterns of this compound in various animal tissues could not be found in the available research.
Biotransformation Pathways in Animal Models
The metabolic pathways and biotransformation of this compound in animal models have not been detailed in the accessible scientific records.
Excretion Profiles in Animal Models
Specifics on the excretion profiles and routes of elimination for this compound in animal models are not described in the available literature.
Preclinical Efficacy Studies in Disease Models (Non-Human)
This compound, also known by the names Myordil and Win 5494, was investigated for its therapeutic potential, particularly for its effects on the cardiovascular system. wikipedia.org
Cardiovascular System Modulatory Effects in Animal Models
Early preclinical research identified this compound as a compound with notable cardiovascular effects, specifically as a coronary vasodilator and an antiarrhythmic agent. wikipedia.orgnih.gov Studies conducted in the late 1950s highlighted its potential in modulating cardiac function.
Research from 1958 on polymethoxyphenyl derivatives, a chemical class to which this compound belongs, indicated antiaccelerator and coronary dilator actions in animal models. wikipedia.org A subsequent study in 1959 further characterized the decelerator and antiarrhythmic properties of this compound itself. nih.gov These findings established its profile as a cardiovascular-active agent in preclinical settings. The primary reported pharmacological action is its activity as a coronary vasodilator. wikipedia.org It is also noted to have a selective binding affinity for alpha-adrenergic receptors. wikipedia.org
Evaluation of Neurotransmitter Mimicry in Animal Models
Preclinical research has indicated that this compound's mechanism of action involves interaction with the adrenergic nervous system, specifically demonstrating selective binding to alpha-adrenergic receptors. wikipedia.org This interaction suggests a form of neurotransmitter mimicry, where the compound imitates the action of endogenous catecholamines like norepinephrine (B1679862) and epinephrine (B1671497) at these receptor sites.
A foundational study by Karczmar and colleagues in 1958 provided initial insights into the pharmacologic actions of this compound (then referred to as Win-5494) in various animal models, including dogs, cats, and rabbits. wikipedia.org Their research highlighted the compound's "antiaccelerator" properties, suggesting an interference with the cardiac stimulatory effects typically mediated by the sympathetic nervous system. This antiaccelerator effect is consistent with the modulation of adrenergic signaling.
The binding to alpha-adrenergic receptors is a key aspect of its neurotransmitter mimicry. wikipedia.org These receptors are integral components of the sympathetic nervous system, playing a crucial role in regulating cardiovascular function, among other physiological processes. By binding to these receptors, this compound can influence the signaling pathways that are normally activated by natural neurotransmitters. The precise nature of this interaction, whether agonistic or antagonistic at different alpha-adrenergic receptor subtypes, and the downstream consequences of this binding, form the basis of its pharmacological profile.
Interactive Data Table: Effects of this compound on Adrenergic-Mediated Responses in Animal Models
| Animal Model | Experimental Preparation | Observed Effect | Implied Adrenergic Interaction | Reference |
| Dog | Anesthetized | Antiaccelerator effects | Modulation of sympathetic stimulation of the heart | wikipedia.org |
| Cat | Not Specified | Not Specified | Selective binding to alpha-adrenergic receptors | wikipedia.org |
| Rabbit | Not Specified | Not Specified | Not Specified | wikipedia.org |
Further research is required to populate this table with more specific quantitative data on receptor binding affinities (Ki values) and functional assay results across different alpha-adrenergic receptor subtypes.
Other Systemic Biological Activities in Animal Models
Beyond its interaction with neurotransmitter systems, the most prominent systemic biological activity of this compound observed in preclinical animal models is its action as a coronary vasodilator. wikipedia.org This effect is directly linked to its therapeutic potential in conditions characterized by reduced blood flow to the heart muscle.
The 1958 study by Karczmar et al. was instrumental in demonstrating the coronary dilator effects of this compound in animal models. wikipedia.org This vasodilation leads to an increase in coronary blood flow, which would theoretically improve oxygen supply to the myocardium. The precise mechanisms underlying this vasodilation, while linked to its alpha-adrenergic activity, may also involve other pathways that contribute to the relaxation of vascular smooth muscle in the coronary arteries.
In addition to its cardiovascular effects, early research also hinted at other pharmacological actions of this class of polymethoxyphenyl derivatives, although these are less well-characterized. wikipedia.org The systemic biological activities of this compound are intrinsically linked to its effects on the cardiovascular system, stemming from its primary action as a vasodilator.
Interactive Data Table: Systemic Biological Activities of this compound in Animal Models
| Animal Model | Biological System | Observed Activity | Method of Observation | Reference |
| Dog | Cardiovascular | Coronary vasodilation | Not Specified in available abstracts | wikipedia.org |
| Dog | Cardiovascular | Antiarrhythmic potential (inferred from antiaccelerator effects) | Not Specified in available abstracts | wikipedia.org |
| Cat | Cardiovascular | Coronary vasodilation | Not Specified in available abstracts | wikipedia.org |
| Rabbit | Cardiovascular | Coronary vasodilation | Not Specified in available abstracts | wikipedia.org |
Detailed quantitative data on the magnitude and duration of these effects from full experimental reports are needed for a more comprehensive understanding.
Translational Potential from Preclinical Models (Non-Human)
The preclinical findings for this compound in animal models provide a basis for considering its translational potential to human medicine, primarily in the context of cardiovascular disease. The demonstration of coronary vasodilation in dogs, cats, and rabbits suggests a potential therapeutic application for conditions such as angina pectoris, where increasing coronary blood flow is a key therapeutic goal. wikipedia.org
The observed "antiaccelerator" and inferred antiarrhythmic properties in animal models could also have translational relevance. wikipedia.org By modulating the sympathetic nervous system's influence on the heart, this compound might offer a mechanism for controlling heart rate and potentially mitigating certain types of cardiac arrhythmias. The selective binding to alpha-adrenergic receptors is a critical aspect of this potential, as targeting specific receptor subtypes could, in theory, lead to more precise therapeutic effects with fewer off-target side effects.
Advanced Research Methodologies in Amotriphene Studies
Analytical Techniques for Amotriphene Detection and Quantification
Accurate detection and quantification are foundational to the preclinical and clinical study of any compound. For this compound, a range of spectroscopic and chromatographic techniques are employed to determine its concentration in various matrices, from simple solutions to complex biological samples.
Spectroscopy involves the interaction of electromagnetic radiation with matter to produce a spectrum, which can serve as a molecular fingerprint. nih.gov For a compound like this compound, which belongs to the triphenylethylene (B188826) class, UV-Visible (UV-Vis) and fluorescence spectroscopy are particularly relevant.
UV-Visible (UV-Vis) Spectroscopy : This technique measures the absorption of ultraviolet or visible light by a compound in solution. nih.gov Molecules with chromophores, such as the aromatic rings in this compound, absorb light at specific wavelengths. This absorption can be used to quantify the concentration of the compound based on the Beer-Lambert law. researchgate.net The UV absorption spectrum of a tetraphenylethylene derivative, a structurally related compound, shows a main absorption band around 340 nm. researchgate.net
Fluorescence Spectroscopy : Fluorescence is the emission of light by a substance that has absorbed light. researchgate.net Certain molecules, known as fluorophores, can be excited by UV irradiation, causing them to emit light at a longer wavelength. researchgate.net This phenomenon provides a highly sensitive method for detection. While not all molecules are naturally fluorescent, triphenylethylene derivatives are known to exhibit aggregation-induced emission, making fluorescence a potentially powerful analytical tool. The process involves irradiating the sample with a specific excitation wavelength and measuring the intensity of the emitted light.
| Spectroscopic Technique | Principle | Typical Application for this compound |
| UV-Visible Spectroscopy | Measures absorption of UV-Vis light by chromophores. nih.gov | Quantitative analysis in bulk drug substance and pharmaceutical formulations. researchgate.net |
| Fluorescence Spectroscopy | Detects light emitted from a molecule after absorption of UV light. researchgate.net | Highly sensitive quantification in biological fluids where concentrations are low. |
Chromatography is a laboratory technique for the separation of a mixture. phenomenex.com High-Performance Liquid Chromatography (HPLC) is a cornerstone of modern analytical chemistry, essential for separating, identifying, and quantifying individual components in complex mixtures. nih.gov
For the analysis of this compound in biological samples like plasma, tissue, or urine, a reverse-phase HPLC (RP-HPLC) method is typically employed. nih.govnih.gov This method uses a non-polar stationary phase (like a C18 column) and a polar mobile phase. nih.gov this compound, being a relatively hydrophobic molecule, would be retained on the column and then eluted by adjusting the composition of the mobile phase, often a mixture of acetonitrile or methanol and water. nih.govnih.gov
The key steps in an HPLC analysis include:
Sample Preparation : This critical step involves extracting this compound from the biological matrix and removing interfering substances. nih.gov Techniques like solid-phase extraction (SPE) are common. nih.gov
Chromatographic Separation : The prepared sample is injected into the HPLC system, where it is separated on the analytical column. nih.gov
Detection : As the separated components exit the column, they are detected. A UV detector is commonly used, set to a wavelength where this compound shows maximum absorbance. researchgate.net For higher sensitivity and selectivity, a mass spectrometry (MS) detector can be coupled with the HPLC system (LC-MS). nih.gov
Quantification : The concentration of this compound is determined by comparing the peak area from the sample to a calibration curve generated from standards of known concentrations. nih.gov
| Parameter | Typical Condition for Small Molecule Analysis |
| Column | Reverse-Phase C18 (Octadecyl silica) nih.gov |
| Mobile Phase | Gradient mixture of Acetonitrile and Water/Buffer nih.gov |
| Flow Rate | 1.0 mL/min nih.gov |
| Detection | UV Spectrophotometry or Mass Spectrometry (MS) researchgate.netnih.gov |
| Quantification Range | ng/mL to µg/mL, depending on the detector phenomenex.com |
Advanced In Vitro Modeling Approaches
To understand the biological activity of this compound, researchers are moving beyond traditional two-dimensional (2D) cell cultures to more complex systems that better mimic human physiology. nih.govlabmanager.com These advanced in vitro models provide more predictive data on efficacy and potential toxicity before moving into preclinical animal studies. nih.gov
Three-dimensional (3D) cell cultures are superior to 2D models because their complexity makes them more applicable to a human system. researchgate.netresearchgate.net Unlike cells grown on a flat plastic surface, cells in 3D models can interact with each other and the extracellular matrix in a way that more closely resembles a natural tissue environment. researchgate.net For studying a compound like this compound, which has antiestrogenic properties, 3D cultures of breast cancer cells (e.g., MCF-7) can be used. drugdiscoverynews.com These models, often in the form of spheroids, can better predict the anti-proliferative effects of the drug and its potential to overcome drug resistance. nih.gov The use of 3D models can bridge the gap between traditional cell culture and animal research. researchgate.net
Organoids : These are miniature, self-organizing 3D structures grown from stem cells that replicate the complexity of an organ. mdpi.com Organoids are transforming drug discovery by providing highly relevant human tissue models for studying disease and drug responses. mdpi.com For a compound like this compound, liver organoids could be used to study its metabolism, while breast cancer organoids derived from patient tumors could help predict individual patient response to the drug.
Organ-on-a-Chip (OOC) : This technology uses microfluidic chips to create dynamic 3D microenvironments that simulate the activities and mechanics of entire organs. frontiersin.org These chips can model physiological functions that are not possible in static 3D cultures, such as fluid flow and mechanical stress. frontiersin.org A multi-organ-on-a-chip system, for instance, could link a "gut-chip" to a "liver-chip" to model the oral absorption and subsequent metabolism of this compound. nih.gov This allows for the study of pharmacokinetics and potential drug-drug interactions in a controlled, human-relevant system. nih.govnih.gov
| Model Type | Key Features | Application in this compound Research |
| 3D Spheroids | Self-assembled spherical cell aggregates. labmanager.com | Assess anti-proliferative efficacy in a tumor-like microenvironment. |
| Organoids | Stem-cell derived, self-organizing micro-tissues that mimic organ structure. mdpi.com | Study metabolism in liver organoids; test efficacy on patient-derived cancer organoids. |
| Organ-on-a-Chip | Microfluidic devices that recapitulate organ-level functions. frontiersin.org | Investigate pharmacokinetics (absorption, metabolism) and tissue-specific toxicity. nih.govnih.gov |
Innovative In Vivo Preclinical Platforms
While advanced in vitro models reduce reliance on animal testing, in vivo studies remain a critical step in drug development to understand how a compound behaves in a whole, living organism. researchgate.netnih.gov For compounds like this compound, which are part of the selective estrogen receptor modulator (SERM) class, specific preclinical models are used to evaluate efficacy and systemic effects. researchgate.net
Innovative preclinical platforms often involve genetically engineered mouse models or the use of patient-derived tissues. These models provide a more accurate representation of human diseases compared to traditional animal models. researchgate.net
Patient-Derived Xenograft (PDX) Models : In these models, tumor tissue from a human patient is implanted into an immunodeficient mouse. The tumor retains the characteristics of the original human cancer. PDX models are invaluable for testing the efficacy of anti-cancer agents like this compound in a context that reflects human tumor heterogeneity.
Humanized Mouse Models : These are mice that have been engineered to have components of a human system, such as a human immune system. For studying SERMs, which can have complex interactions with different tissues, mouse models that express human estrogen receptors can provide more translatable data on the compound's tissue-specific agonist and antagonist effects. researchgate.net
These advanced in vivo platforms are crucial for confirming the therapeutic potential of this compound and for identifying biomarkers that could predict patient response in future clinical trials. Preclinical studies in animal models investigate effects on bone, breast, and uterine tissues to characterize the SERM profile of the compound. nih.gov
Hollow Fiber Model Applications
The Hollow Fiber Infection Model (HFIM) is a dynamic in vitro system designed to simulate the pharmacokinetic profiles of drugs in the human body. bio-connect.nl This model utilizes semi-permeable fiber cartridges, creating a two-compartment system that allows for the continuous culture of cells while enabling precise control over drug concentration and exposure time. bio-connect.nlnih.gov Fresh medium and the drug are introduced into a central reservoir and circulate through the hollow fibers, while the target cells (e.g., cancer cells or microorganisms) are contained in the extracapillary space. This setup permits the simulation of drug absorption and clearance rates, providing a more realistic representation of in vivo conditions than traditional static models. nih.govresearchgate.net Samples can be taken over time to assess the drug's effect on the cell population, making it a valuable tool for studying pharmacodynamics (PD). bio-connect.nlmdpi.com
While frequently used in antimicrobial development, the hollow fiber model is adaptable for anti-cancer drug research. mdpi.com For a compound like this compound, this model could be used to study its effects on tumor cell proliferation under clinically relevant drug exposure profiles. Researchers can identify the pharmacokinetic/pharmacodynamic (PK/PD) index that best correlates with this compound's anti-proliferative activity. The model has been recognized by regulatory agencies like the European Medicines Agency (EMA) as a valuable preclinical tool. researchgate.netmdpi.com
| Simulated Regimen | PK/PD Index | Target Exposure (AUC₀₋₂₄) | Observed Change in Tumor Cell Density (log₁₀ CFU/mL) | Emergence of Resistance |
|---|---|---|---|---|
| Regimen A | AUC/MIC | Low | -0.5 | Detected |
| Regimen B | AUC/MIC | Medium | -1.5 | Detected |
| Regimen C | AUC/MIC | High | -3.0 | Not Detected |
| Control | N/A | 0 | +2.0 | N/A |
Genetically Modified Animal Models for Disease Modeling
Genetically modified animal models, including transgenic and knockout animals, are indispensable tools in biomedical research, allowing for the study of specific genes and their roles in disease pathology. windows.netresearchgate.net These models are engineered to either express a foreign gene (transgenic), have a specific gene inactivated (knockout), or have a gene replaced with a modified version (knock-in). windows.net Such models can more precisely replicate human diseases, providing a platform to investigate disease mechanisms and evaluate the efficacy of novel therapeutic agents like this compound. windows.netnih.gov
In the context of this compound research, these models would be critical for validating its mechanism of action and assessing its therapeutic potential in a relevant disease context. For example, if this compound is hypothesized to target a specific signaling pathway often dysregulated in a particular cancer, its efficacy could be tested in a mouse model where an oncogene in that pathway is overexpressed or a tumor suppressor gene is knocked out. nih.gov These studies provide crucial insights into a drug's in vivo activity and its interaction with specific genetic backgrounds. nih.gov
| Model Type | Genetic Modification | Disease Modeled | Research Application for this compound |
|---|---|---|---|
| Knockout | p53-/- | Li-Fraumeni Syndrome (multiple cancer types) | Evaluate efficacy in tumors lacking functional p53. |
| Transgenic | MMTV-neu | HER2+ Breast Cancer | Assess anti-proliferative effects against HER2-driven tumors. |
| Knock-in | BrafV600E | Melanoma | Determine activity in cancers with specific activating mutations. |
| Xenograft | Implantation of human tumor cells into immunodeficient mice | Specific Human Cancers | Test efficacy against a wide range of human-derived tumors. |
Non-Human Primate Models for Complex Biological Studies
Non-human primate (NHP) models serve as a critical bridge in translational medicine due to their significant genetic, anatomical, and physiological similarities to humans. drugtargetreview.commdpi.com Their use is essential for studying complex biological questions that cannot be adequately addressed in lower-order animals or in vitro systems. nih.gov For drug development, NHPs are particularly valuable for evaluating pharmacokinetics, toxicology, and the effects on complex organ systems like the central nervous, cardiovascular, and reproductive systems before advancing to human clinical trials. drugtargetreview.comnih.gov
For a compound like this compound, NHP studies would be a key component of late-stage preclinical development. These models would allow for a detailed examination of how the drug is metabolized and distributed in a system that closely mirrors human biology. They are also crucial for identifying potential off-target effects that may not be apparent in rodent models. Given the complexity of the primate brain and immune system, NHP research remains vital for responding to public health needs and for the development of novel therapeutics. mdpi.comnih.gov
| Parameter | Human | Cynomolgus Monkey | Relevance to this compound Studies |
|---|---|---|---|
| Genetic Homology | ~98% | ~93% with humans | High likelihood of conserved drug targets and metabolic pathways. |
| Cytochrome P450 Profile | CYP3A4 is major isoform | CYP3A4/5 is major isoform | Predictive of drug metabolism and potential drug-drug interactions. |
| Immune System | Complex, with memory T and B cells | Highly similar structure and function | Evaluation of potential immunomodulatory effects. |
| Reproductive Cycle | ~28 days | ~29 days | Assessment of reproductive toxicology. |
Computational and In Silico Approaches
Computational, or in silico, methods have become integral to modern drug discovery, offering rapid and cost-effective ways to screen compounds, predict their activities, and understand their interactions with biological targets. These approaches leverage computing power to model complex biological and chemical systems, guiding experimental research and accelerating the development pipeline.
Molecular Docking and Simulation Studies
Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), such as a protein or nucleic acid. nih.govresearchgate.net This method calculates a "docking score," which estimates the binding affinity between the ligand and its target. plos.org Following docking, molecular dynamics (MD) simulations can be performed. MD simulations compute the movements of atoms over time, providing insights into the stability of the ligand-receptor complex and the conformational changes that occur upon binding in a simulated physiological environment. plos.orgnih.gov
For this compound, molecular docking could be employed to screen a large library of potential protein targets to identify those with the highest binding affinity, thereby generating hypotheses about its mechanism of action. nih.gov Subsequent MD simulations could then validate the stability of the this compound-target complex, revealing key amino acid residues involved in the interaction. nih.gov This information is invaluable for understanding how the compound exerts its biological effect at a molecular level and can guide the design of more potent and selective derivatives. mdpi.com
| Protein Target | PDB Code | Docking Score (kcal/mol) | Key Interacting Residues (Predicted) |
|---|---|---|---|
| Protein Kinase A | 1ATP | -8.5 | Val57, Ala70, Leu173 |
| Estrogen Receptor Alpha | 1A52 | -9.2 | Arg394, Glu353, Leu387 |
| B-Raf Kinase | 1UWH | -7.8 | Cys532, Trp531, Phe595 |
| Tubulin | 1SA0 | -9.5 | Cys241, Leu248, Val318 |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. libretexts.orgnih.gov QSAR models are built by correlating physicochemical properties or structural features of a series of compounds with their experimentally determined activities. These features, known as molecular descriptors, can include properties like lipophilicity, electronic charge distribution, and molecular size. Once a statistically robust model is developed, it can be used to predict the activity of new, unsynthesized compounds. youtube.com
In the development of this compound, QSAR modeling could be a powerful tool for lead optimization. By synthesizing and testing a series of this compound analogs, a QSAR model could be constructed to identify the key structural features that are most important for its therapeutic activity. This model would guide medicinal chemists in designing new analogs with enhanced potency and improved pharmacological properties, thereby streamlining the drug design process and reducing the need for extensive synthesis and testing. nih.govnih.gov
| Component | Description | Example for this compound Analog Series |
|---|---|---|
| Biological Activity | The measured endpoint of interest. | IC₅₀ value for inhibition of a target cancer cell line. |
| Molecular Descriptors | Numerical values representing chemical properties. | LogP (lipophilicity), Molecular Weight, Dipole Moment, Number of Hydrogen Bond Donors. |
| Mathematical Model | The equation relating descriptors to activity. | Activity = c₀ + c₁(LogP) + c₂(Dipole) + ... |
| Validation | Statistical assessment of the model's predictive power. | Cross-validation (q²), external validation using a test set of molecules (r²). |
Future Directions and Emerging Research Avenues for Amotriphene
Exploration of Novel Therapeutic Targets
There is no recent scientific evidence to suggest an active exploration of novel therapeutic targets for Amotriphene. Initial research classified the compound as an anti-arrhythmic and vasodilator agent, with studies from the mid-20th century confirming its effects on alpha-adrenergic receptors. researchgate.netphysiology.org However, a thorough search of contemporary research databases yields no information on current investigations into new indications or molecular targets for this compound.
Integration of Multi-Omics Data in this compound Research
The integration of multi-omics data—including genomics, transcriptomics, proteomics, and metabolomics—has become a pivotal approach in understanding the mechanisms of action and identifying biomarkers for chemical compounds. There is no indication that such multi-layered analytical techniques have been applied to this compound research. Searches for studies linking this compound to terms like "genomics," "proteomics," or "multi-omics" did not yield any relevant results, suggesting this area of investigation remains unexplored for this specific compound. papyruspub.comgoogle.com
Ethical Considerations and Refinement of Preclinical Research Practices
Ethical conduct in preclinical research is a critical aspect of drug development, governed by principles such as the 3Rs (Replacement, Reduction, and Refinement) to ensure animal welfare. These considerations include justifying the scientific purpose, ensuring regulatory compliance, and maintaining transparency. However, due to the apparent lack of recent preclinical studies involving this compound, there are no specific discussions or refinements of research practices documented in the context of this particular compound. Any discussion would be purely general and not specific to this compound research as required.
Q & A
Basic Research Questions
Q. What are the established protocols for synthesizing and characterizing Amotriphene in experimental settings?
- Methodological Answer : Synthesis of this compound Hydrochloride (CAS 568-69-4) should follow validated protocols for dibenzocycloheptene derivatives, including refluxing precursors in anhydrous solvents under inert atmospheres. Characterization requires nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment (>98%), and mass spectrometry (MS) for molecular weight verification. Ensure reproducibility by documenting solvent ratios, reaction times, and purification steps (e.g., recrystallization) in detail .
Q. How should researchers design initial pharmacological studies to assess this compound’s efficacy and safety?
- Methodological Answer : Begin with in vitro assays (e.g., receptor-binding studies or enzyme inhibition assays) to identify target interactions. Use dose-response curves to establish EC50/IC50 values. For in vivo models, select species with relevant metabolic pathways and include control groups (vehicle, positive/negative controls). Monitor acute toxicity via OECD guidelines (e.g., LD50 determination). Document all parameters, including dosing regimens, administration routes, and ethical approvals .
Q. What analytical techniques are recommended for quantifying this compound in biological matrices?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is optimal for sensitive quantification in plasma or tissue homogenates. Validate methods per ICH guidelines, including linearity (1–1000 ng/mL), precision (CV <15%), and recovery rates (>80%). Include internal standards (e.g., deuterated analogs) to correct for matrix effects. Sample preparation should involve protein precipitation or solid-phase extraction to minimize interference .
Advanced Research Questions
Q. How can contradictory data on this compound’s mechanism of action be systematically analyzed?
- Methodological Answer : Conduct triangulation analysis by cross-verifying results from orthogonal methods (e.g., CRISPR knockouts, siRNA silencing, and pharmacological inhibitors). Use meta-analysis tools to assess heterogeneity across studies. If contradictions persist, design de novo experiments under standardized conditions (e.g., identical cell lines, buffer compositions) to isolate confounding variables. Reference systematic reviews to contextualize findings .
Q. What strategies optimize this compound’s pharmacokinetic properties in preclinical development?
- Methodological Answer : Explore structural modifications (e.g., ester prodrugs) to enhance oral bioavailability. Conduct in silico ADMET predictions (e.g., using SwissADME) to prioritize analogs. Validate improvements via in vivo pharmacokinetic studies measuring Cmax, Tmax, and half-life. Formulation studies (e.g., nanoemulsions) can further improve solubility. Document batch-specific variability using quality control (QC) protocols .
Q. How should researchers address batch-to-batch variability in this compound samples during experimental replication?
- Methodological Answer : Implement QC checks for each synthesis batch, including chiral purity (via chiral HPLC), residual solvent analysis (GC-MS), and elemental analysis. Use certified reference standards (e.g., MM3021.00 from LGC Standards) for calibration. If variability persists, apply statistical tools (e.g., ANOVA) to identify outlier batches and refine synthesis protocols. Report lot numbers and storage conditions in publications to aid reproducibility .
Data Management and Reproducibility
Q. What frameworks ensure rigorous documentation of this compound-related experiments for peer review?
- Methodological Answer : Follow the ARRIVE guidelines for in vivo studies and MIAME standards for omics data. Include raw data (e.g., NMR spectra, chromatograms) as supplementary materials. Use electronic lab notebooks (ELNs) with version control to track protocol modifications. For computational studies, share code repositories (e.g., GitHub) and input files to enable replication .
Q. How can researchers balance open science principles with intellectual property concerns when publishing this compound findings?
- Methodological Answer : Deposit non-proprietary data (e.g., pharmacokinetic curves, crystallographic data) in public repositories (e.g., Zenodo, ChEMBL). For patentable discoveries, file provisional patents before submission. Use embargo periods strategically and collaborate with institutional technology transfer offices to navigate disclosure requirements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
